molecular formula C6H3Br2N3 B1149209 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine CAS No. 1357945-93-7

3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1149209
CAS No.: 1357945-93-7
M. Wt: 276.919
InChI Key: ZPNAATFNDUMTNS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine typically involves the bromination of pyrazolo[3,4-b]pyridine. One common method includes the reaction of pyrazolo[3,4-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and bromine concentration, is crucial for consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of bromine atoms at positions 3 and 6 allows for selective functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3,6-dibromo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNAATFNDUMTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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